Evidence Item 1: Adenosine A1 Receptor Binding Affinity — Head-to-Head with a Structural Analog
In a radioligand displacement assay using [3H]DPCPX on human adenosine A1 receptor expressed in CHO cell membranes (90 min incubation, scintillation counting), 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one demonstrated a binding affinity of Ki = 3.5 nM [1]. For comparison, a close structural analog—bearing a phenylbutanoyl rather than butanoyl N-acyl group and cataloged as BDBM50385631 (CHEMBL2043426)—was tested in a comparable A1 displacement assay ([3H]CCPA, human recombinant A1) and exhibited a markedly weaker Ki of 545 nM [2]. The ~156-fold potency advantage of the target compound underscores that the simple butanoyl substituent is far more favorable for A1 engagement than the bulkier phenylbutanoyl group.
| Evidence Dimension | Human adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Close structural analog (phenylbutanoyl derivative; BDBM50385631): Ki = 545 nM |
| Quantified Difference | Target is ~156-fold more potent than the comparator. |
| Conditions | Target: [3H]DPCPX displacement, human A1 in CHO membranes, 90 min. Comparator: [3H]CCPA displacement, human recombinant A1. Both are radioligand binding assays. |
Why This Matters
For researchers seeking an azetidinyl pyrimidine scaffold with potent A1 receptor engagement, the butanoyl-substituted analogue provides a >150-fold improvement in target affinity compared to a phenylbutanoyl-substituted congener, reducing the quantity of compound required to achieve receptor occupancy.
- [1] BindingDB, Entry BDBM50211087 (CHEMBL3958838). Affinity data for 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one at human adenosine receptors A1, A2A, A3, and A2B; curated by ChEMBL. View Source
- [2] BindingDB, Entry BDBM50385631 (CHEMBL2043426). Affinity data for phenylbutanoyl analog; curated by ChEMBL. View Source
